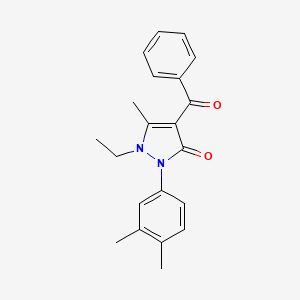
L-Lysine-d8 (dihydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Lysine-d8 (dihydrochloride) is a deuterium-labeled analogue of L-Lysine dihydrochloride. Deuterium is a stable isotope of hydrogen, and its incorporation into L-Lysine results in a compound with eight deuterium atoms. This labeling is primarily used in scientific research for tracing and quantitation purposes, particularly in the fields of pharmacokinetics and metabolic studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of L-Lysine-d8 (dihydrochloride) involves the incorporation of deuterium into the L-Lysine molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms in L-Lysine with deuterium atoms using deuterated reagents under specific conditions.
Chemical Synthesis: Starting from deuterated precursors, L-Lysine-d8 can be synthesized through a series of chemical reactions, ensuring the incorporation of deuterium at the desired positions.
Industrial Production Methods: Industrial production of L-Lysine-d8 (dihydrochloride) typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include:
Fermentation: Using genetically modified microorganisms that can incorporate deuterium into L-Lysine during biosynthesis.
Chemical Catalysis: Employing catalysts that facilitate the incorporation of deuterium into the L-Lysine molecule
Analyse Chemischer Reaktionen
Types of Reactions: L-Lysine-d8 (dihydrochloride) can undergo various chemical reactions, including:
Oxidation: The amino groups in L-Lysine-d8 can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like acyl chlorides and alkyl halides are commonly used in substitution reactions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of N-substituted derivatives
Wissenschaftliche Forschungsanwendungen
L-Lysine-d8 (dihydrochloride) has a wide range of applications in scientific research, including:
Chemistry: Used as an internal standard in mass spectrometry for the quantitation of L-Lysine and its metabolites.
Biology: Employed in metabolic studies to trace the incorporation and metabolism of L-Lysine in biological systems.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of L-Lysine-containing drugs.
Industry: Utilized in the production of labeled compounds for research and development purposes
Wirkmechanismus
The mechanism of action of L-Lysine-d8 (dihydrochloride) is similar to that of L-Lysine. It acts as a precursor for protein synthesis and is involved in various metabolic pathways. The deuterium labeling does not significantly alter its biological activity but allows for precise tracing and quantitation in research studies. The molecular targets and pathways involved include:
Protein Synthesis: L-Lysine is incorporated into proteins during translation.
Metabolic Pathways: Involved in the synthesis of carnitine, which is essential for fatty acid metabolism
Vergleich Mit ähnlichen Verbindungen
L-Lysine-d8 (dihydrochloride) can be compared with other deuterium-labeled amino acids, such as:
L-Arginine-d8 (dihydrochloride): Another deuterium-labeled amino acid used in metabolic studies.
L-Leucine-d10 (dihydrochloride): Used for tracing protein synthesis and metabolism.
L-Valine-d8 (dihydrochloride): Employed in studies of branched-chain amino acid metabolism.
Uniqueness: L-Lysine-d8 (dihydrochloride) is unique due to its specific labeling pattern, which allows for detailed studies of L-Lysine metabolism and its role in various biological processes. Its stability and incorporation into proteins make it a valuable tool in research .
Eigenschaften
Molekularformel |
C6H16Cl2N2O2 |
|---|---|
Molekulargewicht |
227.16 g/mol |
IUPAC-Name |
(2S)-2,6-diamino-3,3,4,4,5,5,6,6-octadeuteriohexanoic acid;dihydrochloride |
InChI |
InChI=1S/C6H14N2O2.2ClH/c7-4-2-1-3-5(8)6(9)10;;/h5H,1-4,7-8H2,(H,9,10);2*1H/t5-;;/m0../s1/i1D2,2D2,3D2,4D2;; |
InChI-Schlüssel |
JBBURJFZIMRPCZ-YSVSKNHBSA-N |
Isomerische SMILES |
[2H]C([2H])([C@@H](C(=O)O)N)C([2H])([2H])C([2H])([2H])C([2H])([2H])N.Cl.Cl |
Kanonische SMILES |
C(CCN)CC(C(=O)O)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


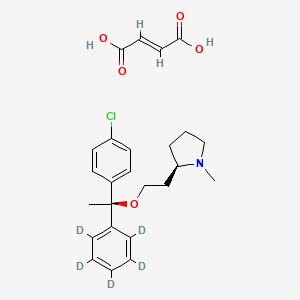


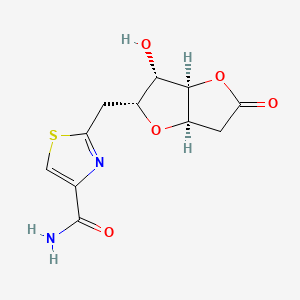
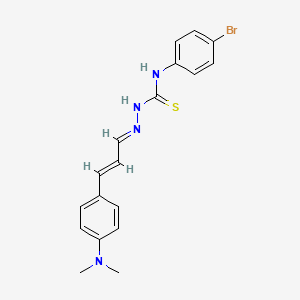
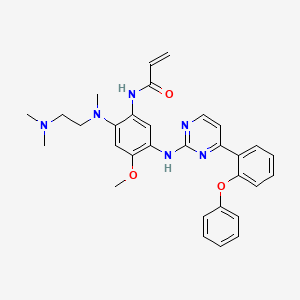
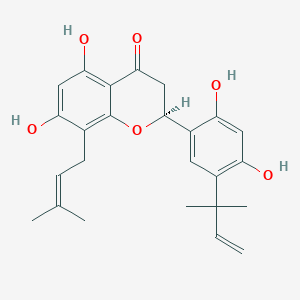
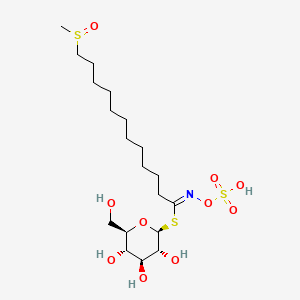
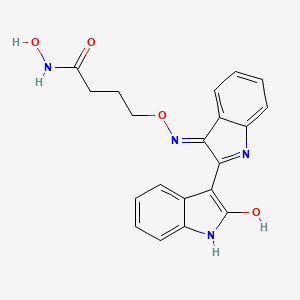
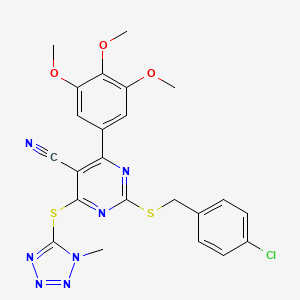
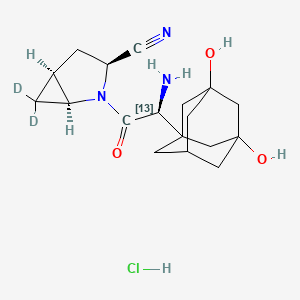
![(4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione-d5](/img/structure/B12413736.png)
